N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-16(17(21)19-10-13-2-1-8-22-13)18-7-5-14-3-4-15(24-14)12-6-9-23-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMQLFKSIZOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, such as 2-([2,3’-bithiophen]-5-yl)ethylamine and furan-2-ylmethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan and bithiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or bithiophene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the bithiophene ring can produce dihydrobithiophene derivatives.
Scientific Research Applications
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. In materials science, its unique electronic properties can be attributed to the conjugated systems of the furan and bithiophene rings.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s distinctiveness arises from its bithiophene-ethyl and furan-methyl substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Heterocyclic vs. Aromatic Substituents: The target compound’s bithiophene and furan groups contrast with S336’s pyridine and dimethoxybenzyl moieties.
- Polarity: The absence of methoxy or pyridyl groups in the target compound likely reduces water solubility relative to S336 or No. 1768, impacting bioavailability .
Metabolic and Toxicological Profiles
Metabolic stability and toxicity are critical for regulatory approval. Data from analogous compounds provide indirect insights:
Key Findings :
- Metabolism : Oxalamides with heterocycles (e.g., pyridine in S336) undergo rapid oxidation without amide bond cleavage, suggesting the target compound’s thiophene/furan groups may follow similar pathways . However, thiophene rings are prone to bioactivation into reactive metabolites, necessitating caution .
- Toxicity: S336’s high NOEL (100 mg/kg/day) reflects low acute toxicity, but the target compound’s bithiophene moiety could pose idiosyncratic risks if reactive intermediates form .
Biological Activity
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound known for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N2O2S3
- Molecular Weight : 402.6 g/mol
- CAS Number : 2034565-90-5
The compound features a bithiophene moiety, which is significant for its electronic properties and potential interactions with biological systems. The furan ring contributes to its reactivity and may influence its binding affinity to various targets.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition against monoamine oxidase (MAO), which is crucial in neurodegenerative diseases .
- Antioxidant Activity : The bithiophene structure can enhance the compound's ability to scavenge free radicals, potentially providing neuroprotective effects .
- Receptor Modulation : Interaction with neurotransmitter receptors can modulate synaptic transmission, affecting conditions such as epilepsy and anxiety disorders .
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. In animal models, these compounds have demonstrated efficacy in reducing seizure frequency and severity through modulation of neurotransmitter systems .
Anticancer Potential
Studies on related oxalamide derivatives have suggested potential anticancer activity. These compounds may induce apoptosis in cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .
Case Studies and Research Findings
- Anticonvulsant Screening : A study screened various oxalamide derivatives for anticonvulsant activity using pentylenetetrazole-induced seizure models in mice. Compounds similar to this compound showed significant protective effects compared to controls .
- Neuroprotective Studies : Research has indicated that derivatives with bithiophene groups can protect neuronal cells from oxidative stress-induced damage. This neuroprotection is attributed to enhanced antioxidant activity and modulation of signaling pathways related to cell survival .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
